1,2,3,7-Tetramethoxyxanthone

Overview

Description

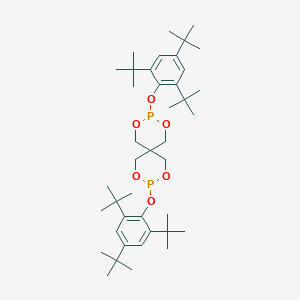

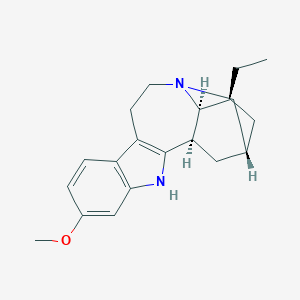

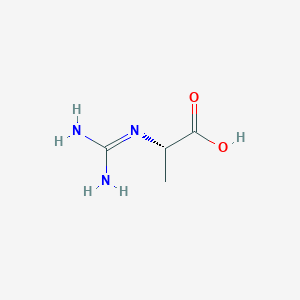

1,2,3,7-Tetramethoxyxanthone: is a xanthone derivative that is isolated from the plant Polygala tenuifolia . It is known for its bioactive properties, including its ability to reduce oxidative stress and inflammation in cells . The molecular formula of this compound is C₁₇H₁₆O₆, and it has a molecular weight of 316.31 g/mol .

Scientific Research Applications

1,2,3,7-Tetramethoxyxanthone has several scientific research applications, including:

Mechanism of Action

Target of Action

1,2,3,7-Tetramethoxyxanthone is a xanthone derivative that has been isolated from the plant Polygala tenuifolia It has been suggested that it may interact with various cellular components to exert its effects .

Mode of Action

It has been suggested that it may induce the expression of related transporters in human brain microvascular endothelial cell models . This suggests that it may interact with cellular transport mechanisms, potentially influencing the movement of other molecules within the cell .

Biochemical Pathways

Xanthones in general are known to have a diverse range of bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties . These activities suggest that xanthones may interact with a variety of biochemical pathways, potentially influencing processes such as oxidative stress, bacterial growth, malarial parasite life cycle, tuberculosis infection, and cell proliferation .

Pharmacokinetics

It is known that the glycosylation of xanthones can improve their solubility and pharmacological activity . This suggests that the methoxy groups in this compound may enhance its bioavailability.

Result of Action

It has been suggested that it may reduce oxidative stress and inflammation in cells . This suggests that it may have a protective effect on cells, potentially preventing damage caused by oxidative stress and inflammation .

Future Directions

Biochemical Analysis

Biochemical Properties

1,2,3,7-Tetramethoxyxanthone plays a significant role in biochemical reactions, particularly in reducing oxidative stress and inflammation in cells . It interacts with various biomolecules, including enzymes and proteins. For instance, it can induce the expression of related transporters in human brain microvascular endothelial cell models . These interactions are crucial for its anti-inflammatory and anti-oxidative properties.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It reduces oxidative stress and inflammation, which can influence cell signaling pathways, gene expression, and cellular metabolism . By modulating these pathways, this compound can potentially protect cells from oxidative damage and inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and modulation of cellular pathways . For example, it can induce the expression of transporters in endothelial cells, which is essential for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for up to two years when stored at the recommended temperature . Long-term studies have shown that it maintains its anti-oxidative and anti-inflammatory properties over extended periods, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for its biological activity, as they influence the compound’s ability to modulate oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, which are essential for its biological activity. The compound’s ability to induce transporter expression in endothelial cells is particularly noteworthy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in reducing oxidative stress and inflammation at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,7-Tetramethoxyxanthone can be synthesized through various methods. One common method involves the methylation of xanthone derivatives. For example, 1-hydroxy-2,3,4,5-tetramethoxyxanthone can be prepared from the aerial parts of Halenia corniculata using column chromatography and hydrolysis by hydrochloric acid . The yields of this method can vary, with some methods producing yields as high as 0.25% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the compound can be produced in the laboratory setting using the methods mentioned above. The stability of the compound is maintained for up to two years when stored at the recommended temperature of 4°C and protected from light .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,7-Tetramethoxyxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the xanthone core.

Substitution: Substitution reactions can introduce different substituents on the xanthone ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substituting Agents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce methoxy-substituted xanthones.

Comparison with Similar Compounds

1-Hydroxy-2,3,4,5-tetramethoxyxanthone: This compound is similar in structure but has a hydroxyl group at the 1-position.

Mangiferin: A xanthone glucoside with a similar xanthone core but different substituents.

Irisxanthone: Another xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.

Uniqueness: 1,2,3,7-Tetramethoxyxanthone is unique due to its specific substitution pattern, which contributes to its distinct bioactive properties. Its ability to reduce oxidative stress and inflammation sets it apart from other xanthone derivatives .

Properties

IUPAC Name |

1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQNKRJVPRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?

A1: this compound is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:

- The whole plant extract of Polygala crotalarioides [].

- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].

Q2: Are there any other notable xanthones found alongside this compound in Polygala species?

A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].

Q3: What methods were used to isolate and identify this compound?

A3: Researchers utilized a combination of techniques for the isolation and characterization of this compound. These included:

- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].

- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

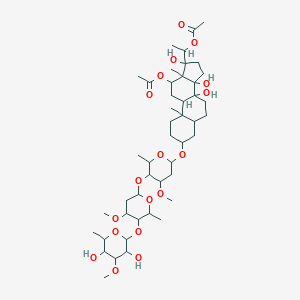

![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)

![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)